molecular formula C17H16Cl2N2O3 B2949839 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide CAS No. 672949-69-8

4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2949839
CAS No.: 672949-69-8
M. Wt: 367.23
InChI Key: YKZCXVLUSRARPN-UHFFFAOYSA-N
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Description

4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a dichlorobenzoyl group attached to a pyrrole ring, which is further linked to a tetrahydrofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorobenzoyl chloride. This intermediate can be reacted with tetrahydrofuran derivatives under controlled conditions to form the desired product. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be performed on the dichlorobenzoyl group to produce less oxidized derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole nitrogen atom.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Pyrrole-2-carboxylic acid derivatives.

  • Reduction: : Dichlorobenzyl derivatives.

  • Substitution: : Amides, esters, and ethers.

Scientific Research Applications

This compound has several research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the dichlorobenzoyl group and the tetrahydrofuran moiety. Similar compounds might include other pyrrole derivatives or compounds with different substituents on the benzoyl group. These compounds may have different reactivity and biological activities, making the comparison important for understanding its uniqueness.

List of Similar Compounds

  • 2,4-Dichlorobenzoyl chloride

  • Pyrrole-2-carboxylic acid derivatives

  • Tetrahydrofuran derivatives

Properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c18-11-3-4-13(14(19)7-11)16(22)10-6-15(20-8-10)17(23)21-9-12-2-1-5-24-12/h3-4,6-8,12,20H,1-2,5,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZCXVLUSRARPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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